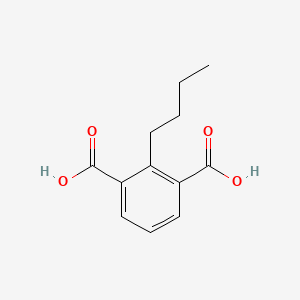![molecular formula C23H41NO B14741017 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol CAS No. 5243-28-7](/img/structure/B14741017.png)
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is a hindered phenolic compound widely used as an antioxidant to stabilize lubricant oils . Its molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol . This compound is known for its ability to prevent oxidation, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol can be synthesized through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of aluminum phenoxide to form 2,6-di-tert-butylphenol.
Aminomethylation: The resulting 2,6-di-tert-butylphenol undergoes aminomethylation with formaldehyde and dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Widely used in the lubricant industry to enhance the stability and lifespan of oils.
Mecanismo De Acción
The antioxidant activity of 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance . The tert-butyl groups provide steric hindrance, preventing further oxidation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and light-protection agents.
Uniqueness
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is unique due to its enhanced steric hindrance provided by the tert-butyl groups and the presence of the dibutylamino group, which enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Número CAS |
5243-28-7 |
|---|---|
Fórmula molecular |
C23H41NO |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C23H41NO/c1-9-11-13-24(14-12-10-2)17-18-15-19(22(3,4)5)21(25)20(16-18)23(6,7)8/h15-16,25H,9-14,17H2,1-8H3 |
Clave InChI |
PABQNESKFCJFJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)




![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)

![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
